5-[chloro(difluoro)methyl]-1-[(4-chlorophenyl)sulfonyl]-2,3-dihydro-1H-1,4-diazepine
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Description
5-[chloro(difluoro)methyl]-1-[(4-chlorophenyl)sulfonyl]-2,3-dihydro-1H-1,4-diazepine is a useful research compound. Its molecular formula is C12H10Cl2F2N2O2S and its molecular weight is 355.18. The purity is usually 95%.
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Scientific Research Applications
Rho-Kinase Inhibition
5-[chloro(difluoro)methyl]-1-[(4-chlorophenyl)sulfonyl]-2,3-dihydro-1H-1,4-diazepine and its analogs have been studied for their potential as Rho-kinase inhibitors. Specific analogs of this compound have shown potent inhibitory effects on Rho-kinase, which could have clinical applications, particularly in reducing intraocular pressure in rabbit ocular hypertensive models (Tamura et al., 2005).
Crystal Structure Analysis
Studies have explored the crystal structure of compounds closely related to this compound. For instance, the temperature-dependent ordering of the methyl group in the crystal structure of a similar compound has been investigated, providing insights into the structural dynamics and stability of such molecules (Dutkiewicz et al., 2012).
Anticonvulsant Activities
Derivatives of this compound have been synthesized and tested for anticonvulsant activities. Some of these derivatives demonstrated significant efficacy in anticonvulsant screens, indicating their potential therapeutic use in epilepsy treatments (Fiakpui et al., 1999).
Spectroscopic Properties
The spectroscopic properties of compounds structurally similar to this compound have been a subject of research. These studies, using FT-IR and FT-Raman techniques, help understand the molecular structure and reactivity of these compounds, which is crucial for their potential application in various fields (Kuruvilla et al., 2018).
Properties
IUPAC Name |
5-[chloro(difluoro)methyl]-1-(4-chlorophenyl)sulfonyl-2,3-dihydro-1,4-diazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2F2N2O2S/c13-9-1-3-10(4-2-9)21(19,20)18-7-5-11(12(14,15)16)17-6-8-18/h1-5,7H,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRWVEWSXBCZSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C=CC(=N1)C(F)(F)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.